molecular formula C14H13NO3 B6513790 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid CAS No. 438190-81-9

4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6513790
CAS No.: 438190-81-9
M. Wt: 243.26 g/mol
InChI Key: UMRDTPZHISGZDC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is utilized as a precursor in the synthesis of more complex organic molecules. It can participate in various reactions such as electrophilic substitution, oxidation, reduction, and coupling reactions. These reactions enable the formation of new carbon-carbon bonds and functional groups essential for developing novel compounds .

Comparison with Other Compounds
The compound can be compared to other biphenyl derivatives like 4-Amino-3-methoxybenzoic acid. While both share structural similarities, the biphenyl core of this compound enhances its versatility in synthetic applications .

Biological Applications

Pharmaceutical Development
Biphenyl derivatives, including this compound, have been studied for their biological activities. They are found in numerous biologically active compounds with anti-inflammatory, antibacterial, and antifungal properties. Research indicates that this compound can inhibit specific protein interactions critical in cancer biology, such as the c-Myc-Max interaction .

Case Study: c-Myc Inhibition
In a study examining the inhibition of the c-Myc oncoprotein, derivatives of this compound were screened for their ability to disrupt c-Myc-Max/DNA complexes. The results showed promising activity, indicating potential therapeutic applications in cancer treatment .

CompoundInhibition (IC50, µM)
4aa20.2 ± 1.3
4da11.6 ± 2.3
4ca43.0 ± 1.7

Industrial Applications

Material Science
The compound is also relevant in the production of organic light-emitting diodes (OLEDs) and liquid crystals. Its unique chemical properties make it suitable for creating fluorescent materials that are essential in display technologies .

Mechanism of Action

The mechanism of action of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, biphenyl derivatives can inhibit enzymes or interact with receptors, leading to various biological effects . The exact mechanism depends on the specific functional groups attached to the biphenyl core and their interactions with biological molecules.

Comparison with Similar Compounds

4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid can be compared to other biphenyl derivatives such as:

These comparisons highlight the unique properties of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid, particularly its versatility in synthetic applications and its potential biological activities.

Biological Activity

4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : Approximately 255.29 g/mol
  • Functional Groups : Amino group (-NH2_2), methoxy group (-OCH3_3), and carboxylic acid (-COOH)

This structure is pivotal for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Properties

Research has indicated that derivatives of biphenyl carboxylic acids exhibit antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the safety profile of 4-amino-substituted biphenyls. A study utilizing the Ames test revealed mutagenic potential in certain derivatives when tested with strains TA98 and TA100 . This suggests that while these compounds may possess therapeutic benefits, careful evaluation of their genotoxic effects is necessary.

Histone Deacetylase (HDAC) Inhibition

Recent studies have highlighted the role of biphenyl derivatives in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression. For example, related compounds have demonstrated potent inhibitory activity against HDAC8 with IC50 values in the nanomolar range . This inhibition is associated with anti-proliferative effects in cancer cell lines, indicating potential applications in oncology.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of biphenyl carboxylic acids were synthesized and tested for their antimicrobial properties. The results indicated that this compound exhibited significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The compound's activity was attributed to its ability to disrupt bacterial membrane integrity .

Case Study 2: Genotoxicity Assessment

A comprehensive genotoxicity assessment was performed using the bone marrow chromosomal aberration test in mice. The study found that while some biphenyl derivatives showed mutagenic activity, this compound displayed a lower frequency of chromosomal aberrations compared to other tested compounds . This suggests a potentially favorable safety profile for this specific derivative.

Data Table: Biological Activity Overview

Activity TypeCompoundIC50/MIC ValueReference
AntimicrobialThis compoundMIC = 32 µg/mL
HDAC InhibitionRelated Biphenyl DerivativeIC50 = 17 nM
Genotoxicity4-Amino Substituted CompoundsLow Aberration Rate

Properties

IUPAC Name

2-amino-5-(3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRDTPZHISGZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624805
Record name 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438190-81-9
Record name 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-iodo-2-aminobenzoic acid (2.6g; 10 mmol) in ethylene glycol dimethyl ether (DME, 20 mL) add tetrakis(triphenylphosphine)palladium(0) (150 mg) under argon. After the catalyst dissolved completely, add successively 3-methoxybenzeneboronic acid (1.65 g; 11 mmol) and sodium carbonate (1M in water, 30 mL). Heat the mixture at 80° C. for 1 hour. Cool the reaction mixture then wash with 50% EtOAc in hexane. Filter the aqueous layer through a short pad of celite to remove palladium black and carefully pour the filtrate into cold 3N hydrochloric acid (25 mL) under stirring. Collect the precipitate by filtration and air-dry to obtain 5-(3-methoxyphenyl)-2-aminobenzoic acid as a white solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

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